Elacestrant dihydrochloride Elacestrant dihydrochloride Elacestrant Hydrochloride is the hydrochloride salt form of elacestrant, an orally available, selective estrogen receptor degrader (SERD), with antineoplastic activity. Upon oral administration, elacestrant acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the proteosomal degradation of the receptor. This prevents ER-mediated signaling and inhibits proliferation of ER-expressing cancer cells.
Brand Name: Vulcanchem
CAS No.: 1349723-93-8
VCID: VC0040933
InChI: InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1
SMILES: CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Molecular Formula: C30H40Cl2N2O2
Molecular Weight: 531.6 g/mol

Elacestrant dihydrochloride

CAS No.: 1349723-93-8

Cat. No.: VC0040933

Molecular Formula: C30H40Cl2N2O2

Molecular Weight: 531.6 g/mol

* For research use only. Not for human or veterinary use.

Elacestrant dihydrochloride - 1349723-93-8

Specification

Description Elacestrant Hydrochloride is the hydrochloride salt form of elacestrant, an orally available, selective estrogen receptor degrader (SERD), with antineoplastic activity. Upon oral administration, elacestrant acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the proteosomal degradation of the receptor. This prevents ER-mediated signaling and inhibits proliferation of ER-expressing cancer cells.
CAS No. 1349723-93-8
Molecular Formula C30H40Cl2N2O2
Molecular Weight 531.6 g/mol
IUPAC Name (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride
Standard InChI InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1
Standard InChI Key XGFHYCAZOCBCRQ-FBHGDYMESA-N
Isomeric SMILES CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
SMILES CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Canonical SMILES CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl

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